An In-Depth Technical Guide to Methyl 2-bromo-2-phenylpropanoate
An In-Depth Technical Guide to Methyl 2-bromo-2-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of methyl 2-bromo-2-phenylpropanoate (CAS No. 84892-13-7)[1]. Designed for professionals in research and drug development, this document synthesizes theoretical knowledge with practical insights to facilitate its application in the laboratory.
Core Chemical Properties
Methyl 2-bromo-2-phenylpropanoate is a halogenated ester with a stereocenter at the alpha-carbon. Its molecular structure, featuring a phenyl group and a bromine atom attached to the same carbon, imparts distinct reactivity, making it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of Methyl 2-bromo-2-phenylpropanoate and Related Compounds
| Property | Value | Source |
| IUPAC Name | Methyl 2-bromo-2-phenylpropanoate | N/A |
| CAS Number | 84892-13-7 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | Inferred |
| Molecular Weight | 243.10 g/mol | Inferred |
| Appearance | Colorless to light yellow liquid (predicted) | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents (e.g., DCM, ether, ethyl acetate) | Inferred |
Synthesis of Methyl 2-bromo-2-phenylpropanoate: A Proposed Pathway
While specific literature detailing the synthesis of methyl 2-bromo-2-phenylpropanoate is limited, a reliable synthetic route can be proposed based on established organic chemistry principles and analogous reactions. The most plausible approach involves a two-step process starting from 2-phenylpropionic acid.
Step 1: α-Bromination of 2-Phenylpropionic Acid
The initial step is the bromination of 2-phenylpropionic acid at the alpha position. This can be achieved using N-bromosuccinimide (NBS) with a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), in an inert solvent like carbon tetrachloride (CCl₄) under reflux.
Caption: Proposed α-bromination of 2-phenylpropionic acid.
Step 2: Fischer Esterification
The resulting 2-bromo-2-phenylpropionic acid can then be esterified to the methyl ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), under reflux conditions. This classic Fischer esterification will yield the desired methyl 2-bromo-2-phenylpropanoate.
Caption: Proposed Fischer esterification to yield the final product.
Detailed Experimental Protocol (Proposed)
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Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylpropionic acid (1 equivalent) in carbon tetrachloride.
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Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
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Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Remove the solvent under reduced pressure to obtain crude 2-bromo-2-phenylpropionic acid.
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Esterification: To the crude 2-bromo-2-phenylpropionic acid, add an excess of methanol and a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture until the reaction is complete (monitored by TLC or GC-MS).
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Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford pure methyl 2-bromo-2-phenylpropanoate.
This proposed synthesis is analogous to the preparation of similar compounds, such as methyl 2-(4-bromophenyl)-2-methylpropanoate, which involves bromination of the corresponding carboxylic acid followed by esterification[2].
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl protons at the alpha-position.
Table 2: Predicted ¹H NMR Spectral Data for Methyl 2-bromo-2-phenylpropanoate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~3.7 | Singlet | 3H | Methyl ester protons (COOCH₃) |
| ~2.1 | Singlet | 3H | Methyl protons (α-CH₃) |
The chemical shifts are referenced to tetramethylsilane (TMS) in a deuterated chloroform (CDCl₃) solvent. The singlet for the alpha-methyl group is a key indicator of the 2-bromo-2-phenyl structure, as opposed to a 3-phenyl isomer which would show more complex splitting.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for Methyl 2-bromo-2-phenylpropanoate
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carbonyl carbon (C=O) |
| ~135-140 | Aromatic quaternary carbon (C-ipso) |
| ~128-130 | Aromatic CH carbons |
| ~55 | Alpha-carbon (C-Br) |
| ~53 | Methyl ester carbon (OCH₃) |
| ~25 | Alpha-methyl carbon (α-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carbonyl group of the ester and the aromatic ring.
Table 4: Predicted IR Absorption Bands for Methyl 2-bromo-2-phenylpropanoate
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050-3000 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1740 | C=O stretch (ester) |
| ~1600, 1490 | Aromatic C=C stretch |
| ~1250 | C-O stretch (ester) |
| ~700-600 | C-Br stretch |
Mass Spectrometry (MS)
In the mass spectrum (electron ionization), the molecular ion peak (M⁺) would be expected, along with characteristic fragmentation patterns. Due to the presence of bromine, an M+2 peak of nearly equal intensity to the M⁺ peak will be observed, corresponding to the ⁸¹Br isotope.
Table 5: Predicted Key Fragments in the Mass Spectrum of Methyl 2-bromo-2-phenylpropanoate
| m/z | Fragment Ion |
| 242/244 | [M]⁺ |
| 183/185 | [M - COOCH₃]⁺ |
| 163 | [M - Br]⁺ |
| 104 | [C₆H₅-C-CH₃]⁺ |
| 77 | [C₆H₅]⁺ |
Reactivity and Applications
Methyl 2-bromo-2-phenylpropanoate is a versatile building block in organic synthesis. The presence of the bromine atom at the benzylic and alpha-ester position makes it susceptible to nucleophilic substitution reactions.
Nucleophilic Substitution
The compound is expected to undergo Sₙ1-type reactions due to the stability of the resulting tertiary benzylic carbocation. It can react with a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups at the alpha-position. This reactivity is valuable for the synthesis of more complex molecules, including pharmaceutical intermediates.
Caption: General nucleophilic substitution pathway.
Potential Applications
Given its structure, methyl 2-bromo-2-phenylpropanoate can serve as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. This application is common for similar alpha-bromo esters[3]. Furthermore, its utility as a synthetic intermediate can be harnessed in the development of novel pharmaceuticals and agrochemicals.
Safety and Handling
While a specific Safety Data Sheet (SDS) for methyl 2-bromo-2-phenylpropanoate is not widely available, the safety precautions for structurally similar alpha-bromo esters should be strictly followed.
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General Hazards: Compounds of this class are typically corrosive and can cause severe skin burns and eye damage[4]. They may also be harmful if swallowed or inhaled.
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Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid contact with skin, eyes, and clothing.
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Keep away from heat, sparks, and open flames.
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First Aid:
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In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.
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In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
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If inhaled, move the person to fresh air and keep comfortable for breathing.
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If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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Conclusion
Methyl 2-bromo-2-phenylpropanoate is a chemical compound with significant potential as a synthetic intermediate. While detailed experimental data is not extensively published, its chemical properties, synthesis, and reactivity can be reliably predicted based on the well-established principles of organic chemistry and data from analogous structures. This guide provides a foundational understanding for researchers to safely handle and effectively utilize this compound in their synthetic endeavors.
References
- Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. US20120309973A1.
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Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding Methyl 2-bromo-2-methylpropionate: Synthesis and Industrial Impact. [Link]
